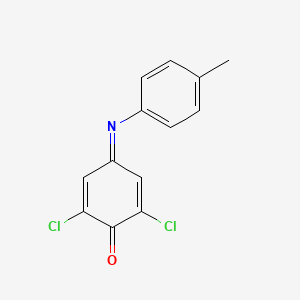

![molecular formula C15H12Cl2FNO2 B2463720 3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide CAS No. 824972-56-7](/img/structure/B2463720.png)

3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

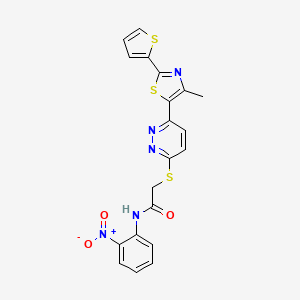

3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide is a chemical compound with the molecular formula C15H12Cl2FNO2 . It has an average mass of 328.166 Da and a monoisotopic mass of 327.022919 Da .

Synthesis Analysis

The synthesis of benzamides, such as 3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide, can be achieved through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Applications De Recherche Scientifique

Anticancer Activity

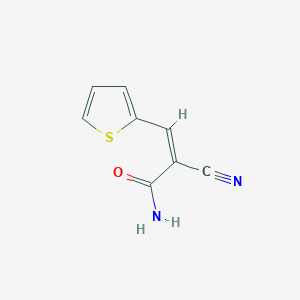

The pharmacophore hybridization approach plays a pivotal role in modern medicinal chemistry for designing anticancer agents. This compound, synthesized through a cost-effective method, combines a pyrazoline scaffold with a 1,3,4-thiadiazole moiety and dichloroacetic acid. It demonstrates promising anticancer activity, as evidenced by in vitro screening against 60 cancer cell lines .

Synthesis of 3,4-Dihydropyran-2-Ones

Researchers have explored the synthesis of 3,4-dihydropyran-2-ones using this compound. Notably, the yield can be improved by using DABCO as the base .

Antibacterial Coatings

In the context of antibacterial coatings, the compound has been investigated for its impact on bacterial density. On pure zinc coatings, it led to a reduction in bacterial cell density over time .

Benzamide Derivatives

The benzene nucleus, especially its acyl chloride compounds, finds diverse applications. For instance, 3,5-dichlorobenzoyl chloride serves as a crucial substrate in synthesizing various benzamide derivatives .

Other Medicinal Chemistry Applications

Beyond the mentioned fields, this compound may have applications in other areas of medicinal chemistry. Researchers continue to explore its potential as a ligand for specific targets or in overcoming multidrug resistance .

Propriétés

IUPAC Name |

3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2FNO2/c16-13-6-1-10(9-14(13)17)15(20)19-7-8-21-12-4-2-11(18)3-5-12/h1-6,9H,7-8H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHECHXQLWDFYDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCNC(=O)C2=CC(=C(C=C2)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2463637.png)

![Tert-butyl 4-(2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}ethyl)piperazine-1-carboxylate](/img/structure/B2463641.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2463647.png)

![2-(diethylamino)-1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2463651.png)

![(2R,4S)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-4-carboxylic acid](/img/structure/B2463652.png)

![2-(3-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2463653.png)

![2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2463655.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2463658.png)